N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337104
InChI: InChI=1S/C12H11N5O3S2/c1-20-11-5-4-9(7-10(11)17-8-13-15-16-17)14-22(18,19)12-3-2-6-21-12/h2-8,14H,1H3
SMILES:
Molecular Formula: C12H11N5O3S2
Molecular Weight: 337.4 g/mol

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC16337104

Molecular Formula: C12H11N5O3S2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide -

Specification

Molecular Formula C12H11N5O3S2
Molecular Weight 337.4 g/mol
IUPAC Name N-[4-methoxy-3-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H11N5O3S2/c1-20-11-5-4-9(7-10(11)17-8-13-15-16-17)14-22(18,19)12-3-2-6-21-12/h2-8,14H,1H3
Standard InChI Key IJPSUGQJSYPMOB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a thiophene-2-sulfonamide core linked to a para-methoxy-substituted phenyl ring bearing a tetrazole group at the meta position. The thiophene ring, a five-membered heterocycle containing sulfur, is sulfonated at the 2-position, forming a sulfonamide bridge to the phenyl group. The phenyl ring is further functionalized with a methoxy (-OCH3_3) group at the 4-position and a 1H-tetrazol-1-yl group at the 3-position.

Key Structural Features:

  • Thiophene-sulfonamide backbone: Contributes to planar geometry and electron-deficient characteristics, enhancing binding to biological targets.

  • Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, acting as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capacity.

  • Methoxy group: An electron-donating substituent that influences electronic distribution and solubility.

The canonical SMILES representation COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3\text{COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3} and InChIKey IJPSUGQJSYPMOB-UHFFFAOYSA-N\text{IJPSUGQJSYPMOB-UHFFFAOYSA-N} provide unambiguous identifiers for this compound.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide typically involves a multi-step sequence:

  • Formation of the Tetrazole Ring:
    The tetrazole group is introduced via cycloaddition of sodium azide with a nitrile precursor under acidic conditions. For example, 3-aminophenol derivatives may be treated with cyanogen bromide followed by sodium azide to yield the tetrazole-substituted aniline intermediate.

  • Sulfonamide Coupling:
    The tetrazole-bearing aniline reacts with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage. This step typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.

  • Methoxy Group Introduction:
    Methoxylation is achieved either through nucleophilic aromatic substitution or via Ullmann coupling if performed earlier in the synthesis.

Optimization Challenges:

  • Tetrazole Stability: The tetrazole ring is sensitive to prolonged heat, necessitating low-temperature conditions during synthesis.

  • Regioselectivity: Ensuring proper substitution patterns on the phenyl ring requires careful control of reaction stoichiometry and catalysts.

Chemical Reactivity and Functional Group Interactions

Sulfonamide Reactivity

The sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) participates in acid-base reactions due to its weakly acidic NH proton (pKa10\text{pKa} \approx 10). Deprotonation generates a sulfonamidate ion, which can act as a nucleophile in alkylation or acylation reactions.

Tetrazole Ring Transformations

The tetrazole moiety undergoes electrophilic substitution at the N1 position and can be functionalized via:

  • Alkylation: Reaction with alkyl halides to form N-alkyltetrazoles.

  • Coordination Chemistry: Tetrazoles bind metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) through their nitrogen atoms, relevant in metalloenzyme inhibition.

Thiophene Ring Reactions

The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, particularly at the 5-position. Halogenation or nitration can modify electronic properties for structure-activity relationship (SAR) studies.

Physicochemical Properties and Drug-Likeness

PropertyValue/Descriptor
Molecular Weight337.4 g/mol
LogP (Predicted)2.1 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH, tetrazole)
Hydrogen Bond Acceptors8 (S=O, N, OCH3_3)
Rotatable Bonds5

Comparative Analysis with Structural Analogs

Thiophene vs. Pyridine Derivatives

Replacing the thiophene ring with pyridine (as in N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide) reduces electron density, altering binding affinities to cytochrome P450 enzymes. Pyridine analogs exhibit higher metabolic stability but lower aqueous solubility.

Biphenyl Sulfonamides

Future Research Directions

  • In Vivo Efficacy Studies: Validate preclinical activity in murine models of infection or cancer.

  • Prodrug Development: Address solubility limitations through ester or glycoside prodrug formulations.

  • Crystallographic Studies: Resolve X-ray structures of the compound bound to DHPS or CA IX to guide rational design.

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